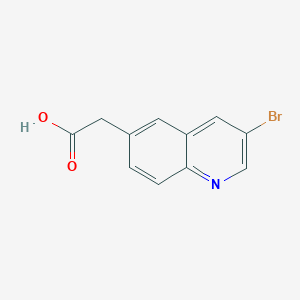

2-(3-Bromoquinolin-6-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromoquinolin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGUOWWMXHPEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731516 | |

| Record name | (3-Bromoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022091-93-5 | |

| Record name | (3-Bromoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Bromoquinolin-6-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for 2-(3-Bromoquinolin-6-yl)acetic acid, a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. This guide emphasizes the strategic rationale behind the selected route, details step-by-step experimental protocols, and explores alternative methodologies, grounding all claims in authoritative scientific literature.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound (Target Molecule 1 ) presents a classic challenge in heterocyclic chemistry: the sequential and regioselective functionalization of the quinoline core. A logical retrosynthetic analysis suggests that the most efficient approach involves constructing the key C-C and C-Br bonds on a pre-formed quinoline scaffold.

Two primary strategies emerge:

-

Primary Strategy (Pathway A): A linear sequence starting from a simple, commercially available substituted aniline. This involves building the quinoline ring, followed by sequential bromination and side-chain oxidation. This pathway is often favored for its reliability and use of well-established reactions.

-

Alternative Strategy (Pathway B): A convergent approach utilizing modern cross-coupling reactions. This would involve preparing a di-halogenated quinoline and selectively functionalizing the 6-position to introduce the acetic acid moiety. While potentially shorter, this route can present challenges in selectivity between two halogenated sites.

This guide will focus on the detailed execution of Pathway A, as it represents a robust and field-proven method.

Caption: Retrosynthetic analysis of the primary synthetic pathway.

Primary Synthetic Pathway: A Step-by-Step Elucidation

This pathway commences with the construction of the 6-methylquinoline core, followed by regioselective bromination at the C3 position and concluding with the oxidation of the C6-methyl group to the desired acetic acid.

Step 1: Synthesis of 6-Methylquinoline (3) via Skraup Reaction

The Skraup reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Causality and Expertise:

-

Starting Material: p-Toluidine is selected as the foundational precursor because its methyl group will ultimately reside at the 6-position of the quinoline ring system.

-

Reaction Components: Concentrated sulfuric acid serves both as a catalyst and a dehydrating agent. Glycerol, upon dehydration by the acid, forms acrolein in situ. The acrolein then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the aromatic quinoline ring.

-

Oxidizing Agent: Nitrobenzene is a traditional and effective oxidizing agent for the final aromatization step, being reduced to aniline in the process.

Protocol: A detailed protocol for the Skraup synthesis of 6-methylquinoline can be adapted from established literature procedures for similar quinoline formations.[1]

Step 2: Regioselective Bromination to Yield 3-Bromo-6-methylquinoline (2)

The quinoline nucleus is susceptible to electrophilic aromatic substitution. The pyridine ring is electron-deficient, while the benzene ring is electron-rich. However, under acidic conditions, protonation of the ring nitrogen deactivates both rings, favoring substitution at the C5, C8, and, to a lesser extent, C3 positions.

Causality and Expertise:

-

Regioselectivity: Direct bromination of quinoline often yields a mixture of products. However, the synthesis of the 3-bromo isomer can be achieved with high selectivity. The C3 position is less deactivated than C2 and C4 in the pyridine ring, making it a target for electrophilic attack under specific conditions.[2]

-

Reagent Choice: Using a source of electrophilic bromine (e.g., Br₂) in a suitable solvent allows for the controlled introduction of the bromine atom at the desired position.

Protocol: The synthesis of 3-bromo-6-methylquinoline (CAS 66438-78-6) is a known transformation.[3]

Step 3: Oxidation of 3-Bromo-6-methylquinoline (2) to the Final Product (1)

The final and most critical step is the oxidation of the methyl group at the C6 position to a carboxylic acid, which upon workup yields the acetic acid derivative. The key challenge is to achieve this transformation without affecting the quinoline ring or the C-Br bond.

Causality and Expertise:

-

Oxidant Selection: Vigorous oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are capable of converting an benzylic methyl group into a carboxylic acid.[4][5] While effective, these reagents require careful control of reaction conditions (temperature, pH) to prevent over-oxidation or degradation of the heterocyclic core.

-

Reaction Control: The reaction is typically performed in an aqueous basic or acidic medium and may require elevated temperatures. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the point of completion and minimize byproduct formation. A patent for a related structure demonstrates the oxidation of a secondary alcohol on a quinoline core to an acetic acid derivative using a periodic acid/chromium trioxide system, which represents a milder alternative.[6]

Experimental Protocols and Data

The following section provides detailed, actionable protocols for the primary synthetic pathway.

Protocol 3.1: Synthesis of 3-Bromo-6-methylquinoline (2)

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 6-Methylquinoline | 1.0 | 143.18 | (Specify) |

| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | (Specify) |

| Benzoyl Peroxide (BPO) | 0.05 | 242.23 | (Specify) |

| Carbon Tetrachloride (CCl₄) | - | - | (Specify Vol.) |

Procedure:

-

To a solution of 6-methylquinoline in CCl₄, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture with vigorous stirring for 4-6 hours. The reaction progress should be monitored by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-6-methylquinoline.

Protocol 3.2: Synthesis of this compound (1)

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Bromo-6-methylquinoline | 1.0 | 222.08 | (Specify) |

| Potassium Permanganate (KMnO₄) | ~3.0 | 158.03 | (Specify) |

| Sodium Hydroxide (NaOH) | - | 40.00 | (For basic soln.) |

| Water (H₂O) | - | - | (Specify Vol.) |

| Hydrochloric Acid (HCl) | - | - | (For acidification) |

Procedure:

-

Suspend 3-Bromo-6-methylquinoline in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Add potassium permanganate portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as the reaction proceeds.

-

After the addition is complete, continue heating until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate with concentrated HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.[7][8]

Alternative Synthetic Strategies

To provide a comprehensive overview, it is valuable to consider alternative routes that leverage different chemical transformations.

Palladium-Catalyzed Cross-Coupling Approaches

Modern organic synthesis offers powerful tools for C-C bond formation. An alternative synthesis of the target molecule could involve a cross-coupling reaction to install the acetic acid side chain. For example, a Sonogashira coupling could be employed.[9][10]

Hypothetical Sonogashira Route:

-

Starting Material: 3,6-Dibromoquinoline.

-

Reaction: A selective Sonogashira coupling at the C6 position with a protected alkyne (e.g., trimethylsilylacetylene). The C6-Br bond is generally more reactive towards palladium-catalyzed coupling than the C3-Br bond.

-

Deprotection & Hydration: Removal of the silyl protecting group followed by hydration of the resulting terminal alkyne would yield an acetyl group, which could then be oxidized to the desired acetic acid.

This route highlights the versatility of modern synthetic methods but requires careful optimization to ensure selectivity and manage multiple steps. Other cross-coupling reactions like the Suzuki or Heck reaction could also be adapted for this purpose.[11][12][13]

Overall Workflow and Logic

The successful synthesis of this compound hinges on a logical sequence of well-understood chemical transformations. The primary pathway outlined in this guide offers a reliable and scalable method.

Caption: High-level experimental workflow for the primary synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving the Skraup synthesis of 6-methylquinoline, subsequent electrophilic bromination at the C3 position, and final oxidation of the C6-methyl group. This pathway relies on robust, well-documented reactions and offers a clear route to the target compound for further use in research and development. While alternative methods using cross-coupling chemistry are plausible, the linear approach presented here provides a strong foundation for producing this valuable chemical intermediate.

References

- BenchChem. (n.d.). Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

- BenchChem. (n.d.). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.

- ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline.

- ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.

- Ghaffar, T., & Shang, J. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.

- Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Patsnap. (2013). 2-quinolinyl-acetic acid derivatives as HIV antiviral compounds.

- Wikipedia. (n.d.). Heck reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Synblock. (n.d.). CAS 66438-78-6 | 3-Bromo-6-methylquinoline.

- NROChemistry. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Wikipedia. (n.d.). Sonogashira coupling.

- YouTube. (2025). Sandmeyer Reaction.

- Filo. (2025). A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a...

- BenchChem. (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.

- Chemical-Suppliers. (n.d.). This compound | CAS 1022091-93-5.

- Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling.

- LookChem. (n.d.). Heck Reaction - Chempedia.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

- BLDpharm. (n.d.). 1022091-93-5|this compound.

- YouTube. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism.

- ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 66438-78-6 | 3-Bromo-6-methylquinoline - Synblock [synblock.com]

- 4. A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. 2-quinolinyl-acetic acid derivatives as HIV antiviral compounds - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 1022091-93-5|this compound|BLD Pharm [bldpharm.com]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of 2-(3-Bromoquinolin-6-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(3-Bromoquinolin-6-yl)acetic acid, a substituted quinoline derivative of significant interest in medicinal chemistry. As a scaffold, quinoline and its analogs are integral to the development of a wide array of therapeutic agents due to their diverse biological activities, including roles as antibacterial, anticancer, and anti-inflammatory agents.[1][2] This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their research endeavors.

Introduction to the Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[3] Its rigid, planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The diverse pharmacological profiles of quinoline derivatives stem from the versatility of substituting various functional groups onto the core structure, which can modulate their physicochemical properties and biological activities.[2] The introduction of a bromine atom and an acetic acid moiety, as seen in this compound, can significantly influence the molecule's reactivity, lipophilicity, and potential as a pharmacophore.[4]

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in experimental settings, from reaction design to formulation development.

| Property | Value | Source |

| CAS Number | 1022091-93-5 | [5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [5] |

| Molecular Weight | 266.09 g/mol | [5] |

| Appearance | Typically a solid | [4] |

| Solubility | Expected to be soluble in polar organic solvents | [4] |

Synthesis of the Quinoline Core: Established Methodologies

A plausible synthetic strategy for the quinoline core of the target molecule would likely involve the construction of a 6-substituted quinoline, which is then further functionalized. For instance, a substituted aniline could be reacted with appropriate reagents to form the quinoline ring system, followed by bromination and the introduction of the acetic acid side chain.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline derivative, highlighting the key stages of core formation and subsequent functionalization.

Caption: Generalized synthetic pathway for this compound.

Structural Elucidation and Characterization

The unambiguous determination of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring and the methylene protons of the acetic acid side chain.

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. The bromine atom at the C3 position and the acetic acid group at the C6 position will influence the chemical shifts and coupling patterns of the remaining aromatic protons. Protons on the pyridine ring (H2 and H4) are generally more deshielded.[8]

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons of the acetic acid group is expected, likely in the range of δ 3.5-4.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be present, typically at a downfield chemical shift (δ 10-13 ppm), and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Quinoline Carbons: The nine carbon atoms of the quinoline ring will give rise to distinct signals. The carbon bearing the bromine (C3) will be influenced by the halogen's electronegativity.

-

Acetic Acid Carbons: Two additional signals are expected for the methylene carbon (-CH₂) and the carbonyl carbon (-COOH) of the acetic acid moiety. The carbonyl carbon will appear significantly downfield (typically δ 170-180 ppm).

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns to establish connectivity. Assign all signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic quinoline ring.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive structural characterization of this compound.

Caption: Logical workflow for the structural elucidation of the target compound.

Potential Biological Applications

While specific biological activity data for this compound is not extensively documented, its structural features suggest potential for various pharmacological applications. Quinoline-6-acetic acid derivatives, in general, are of interest in medicinal chemistry and may exhibit antimicrobial, anti-inflammatory, or antitumor activities.[4] The presence of the bromine atom can enhance lipophilicity and potentially improve membrane permeability, while the carboxylic acid group provides a handle for further derivatization or can act as a key interacting group with biological targets. Further research is warranted to explore the specific biological profile of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a molecular architecture that holds promise for applications in drug discovery and medicinal chemistry. This guide has outlined the key aspects of its molecular structure, plausible synthetic strategies, and the analytical techniques required for its comprehensive characterization. The provided protocols and workflows serve as a practical resource for researchers aiming to synthesize, identify, and utilize this compound in their scientific endeavors. The elucidation of its specific biological activities remains an important area for future investigation.

References

- Ghorab, M. M., Ragab, F. A., Noaman, E., Heiba, H. I., & El-Hossary, M. E. (2007). Synthesis of Some Novel Quinolines and Pyrimido[4,5-b]quinoline Bearing A Sulfonamide Moiety as Potential Anticancer and Radioprotective Agents. Arzneimittel-Forschung (Drug Research), 57(12), 795-803.

- Hortaa, P., Secrierua, A., Coninckxa, A., et al. (2019). QUINOLONES FOR APPLICATIONS IN MEDICINAL CHEMISTRY: SYNTHESIS AND STRUCTURE. Revista de Chimie, 70(1), 260-265.

-

Chemical-Suppliers. (n.d.). This compound | CAS 1022091-93-5. Retrieved from [Link]

- Sangani, B. C., Makawana, A. J., Zhang, X., Teraiya, B. S., Lin, L., & Zhu, H. L. (2014). Design, Synthesis and molecular modeling of pyrazol-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 549-557.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C11H8BrNO2, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Bromo-2,4-difluoroquinolin-6-yl)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Google Patents. (n.d.). Heterocyclic derivatives and methods of use thereof.

-

MDPI. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

-

Eureka. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. Retrieved from [Link]

-

arkat usa. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). WO 2007/101841 A2.

- Google Patents. (n.d.). WO2007117165A1 - New pharmaceutical compounds.

-

SpectraBase. (n.d.). 2-Bromoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid. Retrieved from [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid, bromo-. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid, bromo-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(6-bromo-2-oxoquinolin-1(2h)-yl)acetic acid. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid. Retrieved from [Link]

Sources

- 1. chim.it [chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5622-34-4: 6-Quinoline acetic acid | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetic acid, bromo- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3-Bromoquinolin-6-yl)acetic acid (CAS Number: 1022091-93-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromoquinolin-6-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. Given the burgeoning interest in quinoline scaffolds for therapeutic applications, this document serves as a vital resource for researchers engaged in drug discovery and development. This guide elucidates the physicochemical properties, a proposed synthetic pathway, and key chemical transformations of the title compound. Furthermore, it explores its potential as a precursor for novel bioactive molecules, particularly in the realms of oncology and inflammatory diseases, by drawing parallels with structurally related compounds. Detailed experimental protocols for its derivatization are provided to empower researchers in their synthetic endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of novel therapeutics. The subject of this guide, this compound, presents two key points for chemical modification: the bromine atom at the 3-position and the acetic acid moiety at the 6-position. This dual functionality makes it a versatile intermediate for the synthesis of a diverse library of compounds for biological screening.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1022091-93-5 | [5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [5] |

| Molecular Weight | 266.09 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| Solubility | Soluble in polar organic solvents | [5] |

| Storage | Sealed in dry, 2-8°C | [6] |

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Rationale behind the proposed synthesis:

-

Skraup-Doebner-von Miller Reaction: This classic method allows for the construction of the quinoline core from an aniline derivative.[7][8] Starting with 4-aminophenylacetic acid and reacting it with glycerol in the presence of sulfuric acid and an oxidizing agent is a standard approach to generate a quinolinone structure.

-

Electrophilic Bromination: The resulting 2-(2-oxo-1,2-dihydroquinolin-6-yl)acetic acid can then be brominated. The electron-donating nature of the lactam functionality directs bromination to the 3-position.

-

Halogenation and Selective Reduction: Conversion of the 2-oxo group to a bromide followed by a selective reduction of the 2-bromo substituent would yield the target compound. This selective reduction can be challenging and would require careful optimization of reaction conditions.

An alternative approach could involve a Friedländer synthesis using a suitably substituted o-aminobenzaldehyde or ketone.[9]

Chemical Reactivity and Derivatization Strategies

This compound is a versatile building block, offering two primary sites for chemical modification.

Reactions at the 3-Position (C-Br Bond)

The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][10] This allows for the introduction of various aryl and heteroaryl moieties.

Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between the bromoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11] This reaction is instrumental in synthesizing alkynyl-substituted quinolines, which are valuable intermediates.

The Heck reaction enables the coupling of the bromoquinoline with an alkene to form a substituted alkene, again using a palladium catalyst.[12][13] This is a key method for introducing vinyl groups.

Reactions at the 6-Position (Carboxylic Acid Moiety)

The acetic acid group provides a handle for forming amide and ester derivatives, which can significantly modulate the biological activity and pharmacokinetic properties of the molecule.

The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).[14][15]

Caption: Experimental workflow for amide coupling of this compound.

Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[16][17]

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively documented, the pharmacological activities of structurally related quinoline derivatives provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[1][3] The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer agents. The carboxylic acid moiety can also be crucial for activity, as seen in quinoline carboxylic acid derivatives that inhibit insulin-like growth factor receptors.[1]

Anti-inflammatory Activity

Certain quinoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways. The derivatization of the carboxylic acid group into amides and esters can lead to compounds with improved cell permeability and metabolic stability, enhancing their potential as anti-inflammatory drugs.

Bioisosteric Replacement

The carboxylic acid group can be replaced with known bioisosteres, such as tetrazoles or hydroxamic acids, to modulate the acidity and pharmacokinetic profile of the resulting compounds.[18][19] This strategy is often employed in drug design to overcome liabilities associated with carboxylic acids, such as poor membrane permeability and rapid clearance.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as toluene/water (4:1).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

-

Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

-

Add HOBt (1.2 equiv.) and EDC (1.2 equiv.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality allows for a wide range of chemical modifications through well-established synthetic methodologies. This guide provides a foundational understanding of its properties, a plausible synthetic route, and detailed strategies for its derivatization, thereby serving as a practical resource for researchers in the field of medicinal chemistry and drug discovery. The exploration of this compound and its derivatives is anticipated to contribute significantly to the development of new and effective therapeutic agents.

References

-

Chem-Suppliers. (n.d.). This compound | CAS 1022091-93-5. Retrieved from [Link]

- Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(26), 3349-3352.

-

ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]

- Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]

- Kumar, S., et al. (2013). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry, 6(2), 159-171.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research, 13(1).

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 162-169.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024).

- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

- Thomas, A. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

CEM. (n.d.). Esterification Experiment. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Al-dujaili, A. H., & Al-Amiery, A. A. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2435-2453.

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 18 — Synthesis of Esters. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sandmeyer Reaction. Retrieved from [Link]

-

NIH. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

-

NIH. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

YouTube. (2019, April 29). HECK REACTION: Heterocyclic reactants mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. iipseries.org [iipseries.org]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. community.wvu.edu [community.wvu.edu]

- 17. cerritos.edu [cerritos.edu]

- 18. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Solubility for a Novel Quinoline Derivative

An In-Depth Technical Guide to the Solubility of 2-(3-Bromoquinolin-6-yl)acetic acid

This compound is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from anticancer to antimalarial.[1] As with any compound intended for pharmaceutical development, understanding its aqueous solubility is a critical first step. Solubility is a fundamental physicochemical property that dictates a compound's behavior in subsequent stages of development, influencing everything from formulation strategies to bioavailability and in vivo efficacy.[2][3]

This guide provides a comprehensive overview of the factors expected to govern the solubility of this compound and presents a detailed, field-proven experimental protocol for its accurate determination. While specific solubility data for this exact molecule is not publicly available, this document equips researchers with the foundational knowledge and practical methodology to generate reliable and reproducible solubility profiles.

Part 1: Core Physicochemical & Structural Factors Influencing Solubility

The solubility of this compound is not a single value but rather a profile dependent on various environmental and structural factors. A thorough analysis of its structure allows us to predict its behavior.

-

Molecular Formula: C₁₁H₈BrNO₂

-

Molecular Weight: 266.09 g/mol [4]

The Critical Role of pH

The structure contains a carboxylic acid moiety (-CH₂COOH), making its aqueous solubility highly dependent on pH.[5]

-

In Acidic Conditions (Low pH): The carboxylic acid group will be protonated and exist in its neutral, un-ionized form. This form is typically less polar and, therefore, exhibits lower solubility in aqueous media. The lowest observed solubility for a weak acid is its intrinsic solubility, which occurs at a pH more than 2 units below its pKa.[2]

-

In Neutral to Basic Conditions (High pH): As the pH increases above the pKa of the carboxylic acid, the group deprotonates to form the carboxylate anion (-CH₂COO⁻). This charged species is significantly more polar and capable of forming stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.

Impact of the Bromoquinoline Core

The quinoline ring system is largely aromatic and hydrophobic. The presence of a bromine atom further increases the molecule's lipophilicity (fat-solubility), which generally counteracts aqueous solubility. Therefore, a balance exists between the solubilizing effect of the ionizable carboxylic acid group and the hydrophobic nature of the bromoquinoline core.

The Influence of the Solid State

The arrangement of molecules in the solid crystal lattice significantly impacts solubility.[5] A more stable crystalline form (polymorph) requires more energy to break apart the crystal lattice for dissolution, resulting in lower apparent solubility. It is crucial to characterize the solid form of the material being used for solubility studies, as different batches or synthesis methods could yield different polymorphs with varying solubility.

Temperature Effects

For most organic compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[5][6] This relationship should be characterized if the intended application involves temperature variations.

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To obtain the most accurate and reliable data for regulatory or formulation purposes, the determination of thermodynamic (or equilibrium) solubility is paramount. The "shake-flask" method is the gold-standard technique for this measurement.[2] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]

Workflow for Thermodynamic Solubility Determination

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the Stability Profile of 2-(3-Bromoquinolin-6-yl)acetic acid

Introduction

2-(3-Bromoquinolin-6-yl)acetic acid is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core component of numerous pharmacologically active agents. A thorough understanding of a molecule's chemical stability is a cornerstone of drug development, influencing everything from synthesis and purification to formulation, storage, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the stability profile of this compound, offering insights into its potential degradation pathways and outlining a systematic approach for its stability assessment through forced degradation studies.

Physicochemical Properties and Structural Analysis

A molecule's stability is intrinsically linked to its structure and physicochemical properties. The structure of this compound features a quinoline core, a bromine substituent at the 3-position, and an acetic acid moiety at the 6-position. Each of these components contributes to the overall reactivity and potential degradation pathways of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1022091-93-5 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Storage | 2-8°C, sealed in a dry environment |

Predicted Stability Profile and Degradation Pathways

The chemical structure of this compound suggests several potential routes for degradation under various stress conditions. Understanding these pathways is crucial for designing robust analytical methods and stable formulations.

-

Hydrolytic Degradation (Acid/Base): The quinoline ring itself is generally stable to hydrolysis. However, the overall stability of the molecule in aqueous solutions can be pH-dependent.[3] Extreme pH conditions could potentially influence the molecule's electronic properties, though significant hydrolytic cleavage is not anticipated as a primary degradation pathway.

-

Oxidative Degradation: The electron-rich quinoline ring system is susceptible to oxidation.[3] Common oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or hydroxylated quinoline derivatives. The presence of the bromine atom, an electron-withdrawing group, may modulate the ring's susceptibility to oxidation.

-

Photolytic Degradation: Quinoline and its derivatives are often photosensitive.[3] Exposure to light, particularly UV radiation, can induce photodegradation. Potential reactions include hydroxylation of the quinoline ring, or in some cases, cleavage of the carbon-bromine bond through a free-radical mechanism.

-

Thermal Degradation: At elevated temperatures, the primary site of thermal decomposition is likely the acetic acid side chain. Carboxylic acids can undergo decarboxylation, leading to the loss of CO₂ and the formation of a methyl-substituted bromoquinoline. High thermal stress can also lead to more complex decomposition of the entire molecule.

The following diagram illustrates the plausible degradation pathways for this compound under forced stress conditions.

Caption: Predicted degradation pathways for this compound.

Forced Degradation Studies: A Practical Approach

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[4] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[4][5] This information is fundamental for developing and validating stability-indicating analytical methods.[5] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

The diagram below outlines the typical workflow for a comprehensive forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

The following protocols provide a general framework. Specific concentrations, temperatures, and time points may need to be optimized to achieve the target degradation of 5-20%.[5][6]

Protocol 1: Forced Degradation Study [3]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[3] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[3] Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[3]

-

Thermal Degradation:

-

Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[3]

-

-

Sample Analysis: Analyze all stressed samples, including the control, using a validated stability-indicating HPLC method.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for stability studies. A robust method must be able to separate the parent compound from all potential degradation products, process impurities, and excipients.

Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point) [7][8]

-

Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at a wavelength where the analyte has significant absorbance, and use the PDA to check for peak purity across all detected peaks.

Method Validation: The HPLC method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by showing that the degradation product peaks do not interfere with the quantification of the parent compound, often verified through peak purity analysis with a PDA detector.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown degradation products, LC-MS/MS is an indispensable tool.[9][10] It provides molecular weight information and fragmentation patterns that help in identifying the structures of impurities formed under stress.[11]

Data Interpretation and Storage Recommendations

The results from the forced degradation studies should be summarized to provide a clear picture of the compound's stability.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration (hrs) | % Assay of Parent | % Degradation | No. of Degradants |

| Control | 24 | 99.8 | 0.2 | 0 |

| 0.1 M HCl @ 60°C | 24 | 95.2 | 4.8 | 1 |

| 0.1 M NaOH @ 60°C | 24 | 92.5 | 7.5 | 2 |

| 3% H₂O₂ @ RT | 24 | 88.1 | 11.9 | 3 |

| Heat (Solid) @ 80°C | 24 | 98.9 | 1.1 | 1 |

| Photolytic | - | 90.3 | 9.7 | 2 |

Handling and Storage

Based on the predicted lability of quinoline derivatives, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: The compound should be stored in tightly closed containers in a dry, cool (2-8°C), and well-ventilated place.[12][13]

-

Protection from Light: Given the photosensitivity of the quinoline nucleus, the material should be protected from light at all times.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Solution Stability: Stock solutions should be prepared fresh when possible. If storage is necessary, solutions should be refrigerated or frozen and protected from light. A short-term stability study of solutions under typical experimental conditions is advised.

Conclusion

The stability profile of this compound is governed by its constituent functional groups: the quinoline core, the bromo substituent, and the acetic acid side chain. The molecule is predicted to be most susceptible to oxidative and photolytic degradation, with potential for thermal decarboxylation. A systematic approach using forced degradation studies as outlined by ICH guidelines is essential to experimentally confirm these predictions, elucidate degradation pathways, and develop a validated, stability-indicating HPLC method. This foundational knowledge is indispensable for advancing the molecule through the drug development pipeline, ensuring the quality, safety, and efficacy of any potential therapeutic product.

References

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Jadhav, S. B. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

-

National Center for Biotechnology Information. (2023). 2-(3-Bromo-2,4-difluoroquinolin-6-yl)acetic acid. PubChem Compound Database. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Li, Y., et al. (2021). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. Available at: [Link]

-

Jiang, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Available at: [Link]

-

Chemsrc. (2023). 3-bromoquinolin-6-yl acetate. Available at: [Link]

-

ResearchGate. (2023). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]

-

Dubbelman, A. C., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. Available at: [Link]

-

International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-bromoquinolin-6-yl acetate. PubChem Compound Database. Available at: [Link]

-

R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Available at: [Link]

-

Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]40854/)

Sources

- 1. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound;1022091-93-5 [abichem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijcrt.org [ijcrt.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsred.com [ijsred.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

"2-(3-Bromoquinolin-6-yl)acetic acid" potential derivatives

An In-Depth Technical Guide to the Potential Derivatives of 2-(3-Bromoquinolin-6-yl)acetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthetic potential of this compound, a versatile scaffold for chemical library development. We will delve into strategic derivatization at its key reactive sites, supported by established protocols and mechanistic insights, to empower researchers in drug discovery and materials science.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating interactions with enzymes and receptors. Notable examples of quinoline-based drugs include the anti-malarial chloroquine, the anti-bacterial ciprofloxacin, and the kinase inhibitor cabozantinib. The acetic acid moiety at the 6-position and the bromine atom at the 3-position of the core molecule, this compound, offer two orthogonal handles for chemical modification, enabling the systematic exploration of chemical space to develop novel bioactive compounds.

The Core Moiety: Synthesis and Characterization of this compound

A robust and scalable synthesis of the starting material is paramount for any successful derivatization campaign. A common route involves the multi-step synthesis starting from 4-aminophenol, which is first converted to 4-acetamidophenol. This is then nitrated, and the resulting nitro compound is hydrolyzed to 4-amino-3-nitrophenol. A Doebner-von Miller reaction with crotonaldehyde, followed by oxidation, can yield the quinoline core. Subsequent Sandmeyer reaction can introduce the bromo group, and further modifications can lead to the desired acetic acid side chain.

A more direct and frequently cited method for similar structures involves the Gould-Jacobs reaction, which constructs the quinoline ring system. For our specific molecule, a plausible modern approach would involve the cyclization of an appropriately substituted aniline with a diethyl malonate derivative, followed by bromination and hydrolysis.

Workflow for a Plausible Synthesis Route:

Caption: Plausible synthetic workflow for the core moiety.

Once synthesized, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential to confirm the structure and purity of this compound before proceeding with derivatization.

Derivatization Strategies: A Dual-Pronged Approach

The structure of this compound presents two primary, chemically distinct sites for modification: the carboxylic acid group and the carbon-bromine bond. This allows for a combinatorial approach to library synthesis.

Modification at the Carboxylic Acid Terminus

The acetic acid moiety is readily converted into a variety of functional groups, most commonly amides and esters. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for generating large libraries of analogues.

3.1.1. Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents and the modulation of physicochemical properties such as solubility and hydrogen bonding capacity.

Workflow for Amide Synthesis:

Caption: General workflow for amide library synthesis.

Detailed Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a peptide coupling reagent such as HATU (1.1 eq.) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: The desired primary or secondary amine (1.2 eq.) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.

This protocol's self-validating nature lies in the monitoring step (LC-MS), which confirms the consumption of starting material and the formation of the product with the expected mass.

Table 1: Representative Amine Building Blocks for Library Synthesis

| Amine Type | Example | Rationale |

| Aliphatic | Cyclopropylamine | Introduces conformational rigidity and improves metabolic stability. |

| Aromatic | Aniline | Provides a vector for further modification and π-stacking interactions. |

| Heterocyclic | 4-Aminopyridine | Introduces a basic nitrogen for potential salt formation and improved solubility. |

| Functionalized | Glycine methyl ester | Incorporates an amino acid backbone for peptidomimetic design. |

Modification at the C3-Position via Cross-Coupling

The bromine atom at the C3 position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide array of aromatic, heteroaromatic, and unsaturated substituents.

3.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki coupling, which forms a C-C bond between the bromoquinoline and a boronic acid or ester, is one of the most robust and widely used cross-coupling reactions due to its mild reaction conditions and the commercial availability of a vast number of boronic acid building blocks.

Workflow for Suzuki-Miyaura Coupling:

Spectroscopic Characterization of 2-(3-bromoquinolin-6-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-bromoquinolin-6-yl)acetic acid, a quinoline derivative with potential applications in medicinal chemistry and materials science. The unambiguous confirmation of the molecular structure and purity of such compounds is a critical step in any research and development pipeline. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this target molecule. The content herein is designed to serve as a practical reference for scientists at the bench.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 3-position and an acetic acid group at the 6-position.

The structural features—an aromatic quinoline system, a carboxylic acid, and a carbon-bromine bond—give rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is expected to show signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 | Singlet, broad | - | COOH |

| ~8.9 | Doublet | ~2.0 | H-2 |

| ~8.5 | Doublet | ~2.0 | H-4 |

| ~8.0 | Doublet | ~8.5 | H-8 |

| ~7.9 | Doublet | ~1.5 | H-5 |

| ~7.6 | Doublet of Doublets | ~8.5, 1.5 | H-7 |

| ~3.8 | Singlet | - | CH₂ |

Note: These are predicted chemical shifts based on the analysis of similar quinoline structures. Actual experimental values may vary.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and for its non-interfering chemical shift. The acidic proton of the carboxylic acid is often observable as a broad singlet in this solvent.

-

Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.[5] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[6]

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~152 | C-2 |

| ~147 | C-8a |

| ~138 | C-4 |

| ~135 | C-6 |

| ~131 | C-8 |

| ~129 | C-4a |

| ~128 | C-5 |

| ~127 | C-7 |

| ~120 | C-3 |

| ~40 | CH₂ |

Note: These are predicted chemical shifts based on established ranges for quinoline and carboxylic acid carbons. Quaternary carbons (C-3, C-4a, C-6, C-8a, C=O) are expected to have lower intensities.[5][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.[6]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (400 MHz or higher).[6]

-

¹H NMR Acquisition :

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover a range of 0-14 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.[6]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C and C=N stretches | Quinoline Ring |

| ~3050 | C-H stretch (sp²) | Aromatic C-H |

| ~2950 | C-H stretch (sp³) | Aliphatic C-H |

| 600-800 | C-Br stretch | Aryl Bromide |

Interpretation Insights:

-

The most telling feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching frequencies.[9]

-

A strong, sharp absorption around 1700 cm⁻¹ is definitive evidence for the carbonyl group of the carboxylic acid.[10]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[4] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺) : The presence of a bromine atom is uniquely identified by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[4]

-

[M]⁺•: m/z ≈ 265 (for C₁₁H₈⁷⁹BrNO₂)

-

[M+2]⁺•: m/z ≈ 267 (for C₁₁H₈⁸¹BrNO₂)

-

-

Key Fragmentation : A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH, 45 Da), which would result in a significant fragment ion.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.[11]

-

Data Acquisition : Infuse the sample solution into the ESI source. The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264 and 266.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is most reliably achieved through the synergistic application of these spectroscopic methods. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for structural elucidation.

By combining the data from these techniques—functional group identification from IR, molecular weight and bromine presence from MS, and detailed connectivity from NMR—an unambiguous structural assignment for this compound can be confidently made. This multi-faceted approach ensures the high level of certainty required in scientific research and drug development.

References

- Wiley-VCH. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- The Royal Society of Chemistry. (n.d.). Supplemental Material 100114.

- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).

- BenchChem. (n.d.). A Comparative Guide to the NMR Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

- ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids.

- Chemical-Suppliers.com. (n.d.). This compound | CAS 1022091-93-5.

- National Institutes of Health, PubChem. (n.d.). 2-(3-Bromo-2,4-difluoroquinolin-6-yl)acetic acid.

- BLDpharm. (n.d.). 1022091-93-5|this compound.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- CP Lab Safety. (n.d.). This compound, 95% Purity, C11H8BrNO2, 1 gram.

- ChemScene. (n.d.). 1022091-93-5 | this compound.